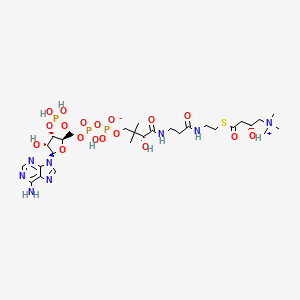

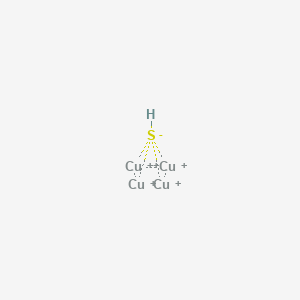

mu4-sulfido-quadro-tetracopper(4Cu--Cu)(4+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mu4-sulfido-quadro-tetracopper(4+) is a mu4-sulfido-quadro-tetracopper.

Scientific Research Applications

Greenhouse Gas Reduction

One significant application of μ4-sulfido-quadro-tetracopper(4Cu--Cu)(4+) complexes is in the reduction of nitrous oxide (N₂O), a potent greenhouse gas. A study by Bar-Nahum et al. (2009) reports on a tricopper-disulfido cluster that converts N₂O to N₂, modeling the function of the enzyme nitrous oxide reductase (N₂OR) which contains a similar active site. This showcases the potential of such complexes in environmental applications aimed at greenhouse gas mitigation (Bar-Nahum et al., 2009).

Molecular Structure and Behavior Studies

Studies on similar copper complexes contribute to understanding the molecular structure and behavior of enzymes containing copper centers. Lee et al. (2006) investigated a copper(I) complex that transforms into a multicopper(I) cluster, exhibiting coordination similar to that observed in the copper enzyme nitrous oxide reductase. Such studies help in comprehending the structural aspects of copper-based enzymes (Lee et al., 2006).

Catalytic Function and Mechanism

Research by Gorelsky et al. (2006) delves into the mechanism of N₂O reduction by the μ4-sulfide bridged tetranuclear Cu(Z) cluster in nitrous oxide reductase. Their work, using density functional theory, provides insights into the catalytic function of this cluster, offering a deeper understanding of the enzymatic reduction of N₂O (Gorelsky et al., 2006).

Modeling and Synthetic Applications

Copper complexes that mirror the μ4-sulfido-quadro-tetracopper(4Cu--Cu)(4+) structure are also useful in synthetic modeling. Brown et al. (2005) describe clusters with [Cu3(μ-S)2]3+ cores, which share similarities with the tetracopper-sulfide site in nitrous oxide reductase. These synthetic models aid in understanding and replicating the behavior of such copper clusters in biological systems (Brown et al., 2005).

Magnetism and Electronic Structure

Research on copper complexes, including those similar to μ4-sulfido-quadro-tetracopper(4Cu--Cu)(4+), also extends to studying their magnetic properties and electronic structures. For example, Reyes-Ortega et al. (2005) investigated the magnetic properties of a dicopper(II) complex, contributing to the understanding of copper-copper interactions and electronic properties in such structures (Reyes-Ortega et al., 2005).

properties

Molecular Formula |

Cu4HS+4 |

|---|---|

Molecular Weight |

287.3 g/mol |

IUPAC Name |

copper;copper(1+);sulfanide |

InChI |

InChI=1S/4Cu.H2S/h;;;;1H2/q3*+1;+2;/p-1 |

InChI Key |

WUTDTAYIIKKQAV-UHFFFAOYSA-M |

Canonical SMILES |

[SH-].[Cu+].[Cu+].[Cu+].[Cu+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B1240384.png)

![(E)-1-[5-(2-chlorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1240385.png)

![1-Cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one;hydrochloride](/img/structure/B1240386.png)

![2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1240395.png)

![1-methyl-4-(10-oxo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidinium](/img/structure/B1240397.png)